Abt-737

概览

描述

ABT-737 is a small molecule drug that inhibits Bcl-2 and Bcl-xL, two members of the Bcl-2 family of evolutionarily-conserved proteins that share Bcl-2 Homology (BH) domains . It was first developed as a potential cancer chemotherapy and was subsequently identified as a senolytic, a drug that selectively induces cell death in senescent cells .

Synthesis Analysis

ABT-737 was one of the earliest of a series of drugs developed by Abbott Laboratories (now Abbvie) to target this pathway . The development was based on their resolution of the 3D structure of Bcl-xL and studies using high-field solution nuclear magnetic resonance (NMR) that revealed how the BH domains of these proteins interacted with their targets .

Molecular Structure Analysis

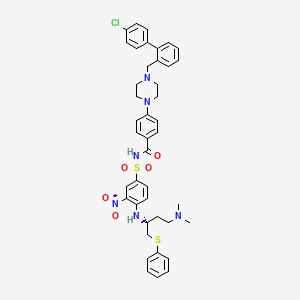

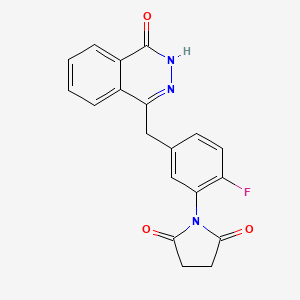

The molecular formula of ABT-737 is C42H45ClN6O5S2 and its molecular weight is 813.43 . The 3D structure of Bcl-xL, which ABT-737 targets, was resolved during its development .

Chemical Reactions Analysis

ABT-737 is a BH3 mimetic small-molecule inhibitor that binds with high affinity to Bcl-2 and Bcl-xL . It prevents the sequestration of proapoptotic molecules, shifting the cell survival/apoptosis balance toward apoptosis induction .

Physical And Chemical Properties Analysis

ABT-737 has a molecular weight of 813.43 and a molecular formula of C42H45ClN6O5S2 . It is stable if stored as directed and should be protected from light and heat .

科研应用

小细胞肺癌(SCLC)中的抗药机制:

- ABT-737在许多SCLC细胞系中有效地触发细胞死亡,但在某些情况下观察到抗药性。这种抗药性与抗凋亡Bcl-2家族蛋白Mcl-1有关。降低Mcl-1水平可以克服ABT-737的抗药性,表明将Mcl-1下调剂与ABT-737结合作为某些癌症的治疗方法的潜力(Lin et al., 2007)。

淋巴瘤中的联合疗法:

- 在淋巴瘤细胞中,对ABT-737的抗药性被归因于BFL-1和/或MCL-1蛋白水平的增加。降低MCL-1水平恢复了对ABT-737的敏感性,表明这些蛋白在决定ABT-737的疗效方面的重要性。这项研究还强调了将ABT-737与靶向MCL-1或BFL-1的药物结合的潜力(Yecies et al., 2010)。

对急性髓系白血病(AML)的有效性:

- 发现ABT-737对急性髓系白血病细胞,包括爆发、祖细胞和干细胞,具有有效性,而不影响正常造血细胞。这种疗效与BCL-2/BAX复合物的破坏和内源性凋亡途径的激活有关。然而,磷酸化的BCL-2或增加的MCL-1可能使细胞对ABT-737产生抗性(Konopleva et al., 2006)。

与其他疗法在多发性骨髓瘤中的协同作用:

- ABT-737表现出显著的抗骨髓瘤活性,并在与地塞米松或甲氨蝶呤结合时显示出协同作用。这一发现表明ABT-737可能是治疗多发性骨髓瘤的联合疗法方案的有效组成部分(Trudel et al., 2007)。

诱导癌细胞衰老:

- 对于抗凋亡的癌细胞,ABT-737可以诱导细胞衰老,其特征是基因表达的变化和生长抑制。这种作用依赖于p53,表明ABT-737在针对非凋亡细胞死亡机制的治疗中可能发挥作用(Song et al., 2011)。

增强子宫颈癌对放射线的敏感性:

- ABT-737通过抑制细胞增殖和激活JNK/c-Jun信号通路,导致Bim表达上调,提高了子宫颈癌HeLa细胞对放射线的敏感性。这表明将ABT-737与放射治疗结合可能是治疗子宫颈癌的有效策略(Wang et al., 2012)。

与白藜芦醇在急性淋巴细胞白血病中的协同作用:

- ABT-737和白藜芦醇的组合在急性淋巴细胞白血病细胞中诱导了协同的细胞毒性。这种组合降低了线粒体膜电位,并上调了Bax/Bcl-2比值,表明这是治疗白血病的一种有前途的方法(Opydo-Chanek et al., 2017)。

Safety And Hazards

未来方向

ABT-737 has shown significant clinical success in acute myeloid leukemia in combination with standard therapy . As the number and variety of available BH3 mimetics increases, and investigations into applying these novel inhibitors to treat myeloid leukemias continue apace, the need to evaluate where we currently stand in this rapidly expanding field is clear .

性质

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNQCPCUACXLM-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45ClN6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042641 | |

| Record name | ABT-737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abt-737 | |

CAS RN |

852808-04-9 | |

| Record name | 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852808-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT 737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-737 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide](/img/structure/B1684118.png)

![3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B1684123.png)

![N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide](/img/structure/B1684125.png)

![3-[2,4-Diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1684128.png)

![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)

![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)